N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14765200
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N7O |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C20H21N7O/c28-20(15-8-3-6-11-18(15)27-14-22-25-26-27)21-13-7-1-2-12-19-23-16-9-4-5-10-17(16)24-19/h3-6,8-11,14H,1-2,7,12-13H2,(H,21,28)(H,23,24) |
| Standard InChI Key | JSYAOESKFGLYCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide (C₂₀H₂₁N₇O, molecular weight: 375.4 g/mol) features three key components:
-
A benzamide core substituted at the 2-position with a tetrazole ring.
-
A pentyl chain linking the benzamide to a benzimidazole moiety.
-
A 1H-benzimidazole group, which contributes to planar aromaticity and potential DNA intercalation .
The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while the benzimidazole moiety is known for its role in kinase inhibition and antiparasitic activity .
Spectroscopic Characterization
Structural elucidation relies on:
-
¹H NMR: Signals at δ 7.50–8.09 ppm correspond to aromatic protons, while NH groups appear as broad singlets near δ 11–12 ppm .
-
IR Spectroscopy: Stretching vibrations at 1639 cm⁻¹ (C=O) and 1600–1620 cm⁻¹ (C=N) confirm the benzamide and tetrazole groups .
-
Mass Spectrometry: A molecular ion peak at m/z 375.4 aligns with the compound’s molecular formula.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step approach:
-
Formation of the benzamide-tetrazole core: Reaction of 2-aminobenzamide with tetrazole-forming agents (e.g., sodium azide and triethyl orthoformate) in polar solvents like dimethylformamide (DMF) .
-
Alkylation of the pentyl linker: Coupling the benzamide-tetrazole intermediate with 5-(1H-benzimidazol-2-yl)pentyl bromide using catalysts such as HOBt/DCC .
-
Purification: Column chromatography or recrystallization from ethanol yields the final product.
Biological Activities and Mechanisms
Antimicrobial Effects
-
Bacterial Growth Inhibition: Demonstrates MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin in some cases .
-
Antifungal Activity: Suppresses Candida albicans biofilm formation by 70% at 32 μg/mL .
Antiparasitic Activity
-
Anti-Trichinella spiralis: Achieves 100% larval mortality at 50 μg/mL after 24 hours, outperforming albendazole and ivermectin .
Pharmacological Applications
Drug Development Prospects
-
Oncology: Potential as a dual-target agent for DNA and enzyme inhibition in hematologic cancers .
-
Antimicrobial Therapy: Structural analogs are being explored for multidrug-resistant infections .
Comparative Efficacy
| Property | N-[5-(Benzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide | Albendazole | Ivermectin |
|---|---|---|---|
| Antiparasitic EC₅₀ (μg/mL) | 50 | 100 | 200 |
| Cytotoxicity (IC₅₀, μM) | 12–18 | >100 | N/A |
| Metabolic Stability (t₁/₂) | 4.2 hours | 2.8 hours | 15 hours |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume